7-benzyl-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
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Overview
Description
7-benzyl-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can be achieved through a multi-step process involving the formation of key intermediates. One common approach involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Dioxolo Ring: The dioxolo ring can be introduced through a cyclization reaction involving appropriate diol precursors and dehydrating agents.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions involving thiols and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and cellular assays.
Medicine: The compound could be explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 7-benzyl-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
7-benzyl-3-oxo-7H,1,2,3,4,5,6-hexahydropyrrolo[2,3-c]pyridazine: This compound features a similar benzyl group and heterocyclic core but lacks the oxadiazole and dioxolo rings.
2- (4-benzoylphenoxy)-1- [2- (1-methyl-1H-indol-3-yl)methyl)-1H-benzo [d]imidazol-1-yl] ethanone: This compound contains a benzimidazole core and exhibits antimicrobial activity.
Uniqueness
7-benzyl-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is unique due to its combination of multiple heterocyclic rings and functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
7-benzyl-6-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O4S/c1-16-7-9-18(10-8-16)24-28-23(34-29-24)14-35-26-27-20-12-22-21(32-15-33-22)11-19(20)25(31)30(26)13-17-5-3-2-4-6-17/h2-12H,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKZXUZDUUBTAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC6=CC=CC=C6)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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